5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol
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Overview
Description
5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol is a heterocyclic compound that features a pyrrolidine ring attached to a benzothiazole core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol typically involves the condensation of a pyrrolidine derivative with a benzothiazole precursor. One common method includes the reaction of 2-mercaptobenzothiazole with pyrrolidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share structural similarities and exhibit comparable biological activities.
Benzothiazole derivatives: Compounds such as 2-mercaptobenzothiazole and benzothiazole-2-thiol are structurally related and used in similar applications.
Uniqueness
5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol is unique due to the combination of the pyrrolidine and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
pyrrolidin-1-yl-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c15-11(14-5-1-2-6-14)8-3-4-10-9(7-8)13-12(16)17-10/h3-4,7H,1-2,5-6H2,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYSYWZDWKLKOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)SC(=S)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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